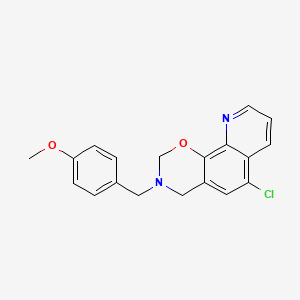
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two oxazoline rings attached to the naphthalene core
Métodos De Preparación
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the Suzuki coupling reaction. This method is widely used for the formation of carbon-carbon bonds between two organic molecules. The reaction involves the coupling of 2,6-dibromonaphthalene with a boronic acid intermediate under the influence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Análisis De Reacciones Químicas
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: In medicinal chemistry, it is investigated for its potential therapeutic applications. Its derivatives are being evaluated for their efficacy in treating various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene can be compared with other naphthalene derivatives such as:
2,6-Bis(bromomethyl)naphthalene: This compound has bromine atoms instead of oxazoline rings, making it more reactive in substitution reactions.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains imidazole rings, which confer different chemical and biological properties compared to oxazoline rings.
2,6-Bis(hydroxymethyl)naphthalene: This derivative has hydroxyl groups, making it more hydrophilic and suitable for different types of chemical reactions.
The unique structural features of this compound, particularly the presence of oxazoline rings, distinguish it from these similar compounds and contribute to its specific properties and applications.
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)19-11-25-21(23-19)17-7-5-16-10-18(8-6-15(16)9-17)22-24-20(12-26-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 |
Clave InChI |
ZDVZPFLYCYFPTE-WOJBJXKFSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=N[C@H](CO4)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(CO4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




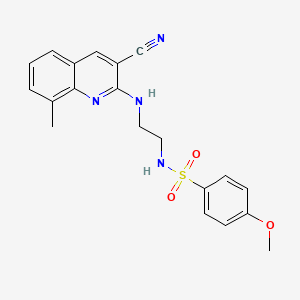
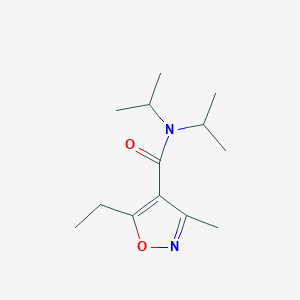
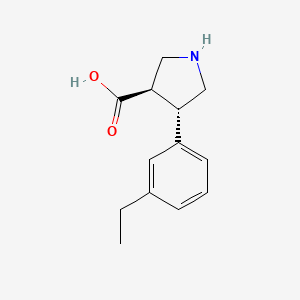

![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
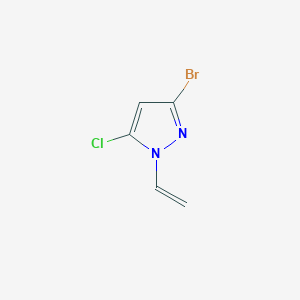
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
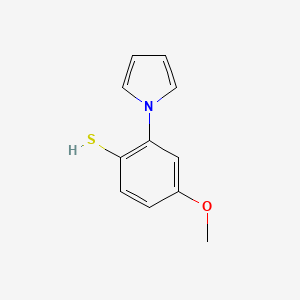
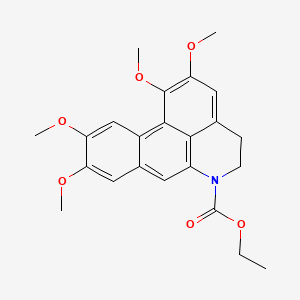
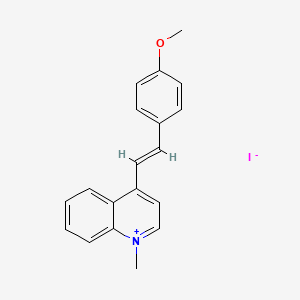
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
